H-Ala-Ala-Ala-Tyr-Ala-Ala-OH
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Overview
Description
The compound H-Ala-Ala-Ala-Tyr-Ala-Ala-OH is a hexapeptide composed of six amino acids: alanine, alanine, alanine, tyrosine, alanine, and alanine. This peptide sequence is of interest due to its potential biological activities and applications in various fields of research.
Mechanism of Action
Target of Action
It’s known that peptides can interact with various cellular targets, including receptors and enzymes, which play crucial roles in numerous biological processes .
Mode of Action
Peptides generally exert their effects by binding to their target receptors or enzymes, triggering a cascade of biochemical reactions within the cell .
Biochemical Pathways
Peptides can influence a variety of biochemical pathways depending on their structure and the nature of their target .
Result of Action
Peptides can have a wide range of effects at the molecular and cellular level, depending on their structure and target .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of peptides. Factors such as temperature, pH, and presence of other molecules can affect the stability and activity of peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-Ala-Tyr-Ala-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (alanine, tyrosine, alanine, alanine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers that utilize SPPS. These machines streamline the synthesis process, allowing for high-throughput production of peptides with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
H-Ala-Ala-Ala-Tyr-Ala-Ala-OH: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid derivatives or protecting groups are used in SPPS to achieve specific substitutions.
Major Products Formed
Oxidation: Dityrosine or other oxidative derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences or chemical functionalities.
Scientific Research Applications
H-Ala-Ala-Ala-Tyr-Ala-Ala-OH: has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including drug delivery and peptide-based therapeutics.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Comparison with Similar Compounds
H-Ala-Ala-Ala-Tyr-Ala-Ala-OH: can be compared with other similar peptides, such as:
H-Ala-Ala-Ala-Tyr-OH: A shorter peptide with similar properties but lacking the additional alanine residues.
H-Ala-Ala-Tyr-Ala-OH: Another shorter peptide with a different sequence.
H-Ala-Tyr-Ala-OH: A tripeptide with distinct biological activities.
The uniqueness of This compound lies in its specific sequence, which can influence its biological activity, stability, and interactions with other molecules.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N6O8/c1-11(25)19(32)26-12(2)20(33)27-14(4)22(35)30-18(10-16-6-8-17(31)9-7-16)23(36)28-13(3)21(34)29-15(5)24(37)38/h6-9,11-15,18,31H,10,25H2,1-5H3,(H,26,32)(H,27,33)(H,28,36)(H,29,34)(H,30,35)(H,37,38)/t11-,12-,13-,14-,15-,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJRMHGWIHXNKG-XFEXQEHJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N6O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.